4-Cyclopropylcyclohexan-1-one is a cycloalkane derivative characterized by a cyclohexane ring with a cyclopropyl group and a ketone functional group. This compound belongs to the family of cyclic ketones, which are significant in various chemical applications due to their unique structural properties. The presence of the cyclopropyl group introduces strain and reactivity that can be exploited in synthetic chemistry.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods.
4-Cyclopropylcyclohexan-1-one is classified as:
The synthesis of 4-Cyclopropylcyclohexan-1-one can be achieved through several methods, primarily focusing on the formation of the cyclohexane ring and the introduction of the cyclopropyl group.
The reaction conditions typically require careful control of temperature and pressure to ensure optimal yields. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular structure of 4-Cyclopropylcyclohexan-1-one features:
InChI=1S/C9H12O/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2
HODUOLKLCSAVBB-UHFFFAOYSA-N
4-Cyclopropylcyclohexan-1-one can undergo several types of chemical reactions:
The mechanism of action for 4-Cyclopropylcyclohexan-1-one primarily involves its interaction with biological systems through enzyme inhibition. For example, it has been noted that related compounds inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting the tyrosine degradation pathway.
This inhibition leads to a deficiency in plastoquinone, affecting photosynthesis in plants and resulting in rapid bleaching when used as a herbicide.
4-Cyclopropylcyclohexan-1-one has several scientific uses:
This compound exemplifies the importance of cyclic ketones in synthetic chemistry and their potential applications across various fields, including agriculture and pharmacology.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: